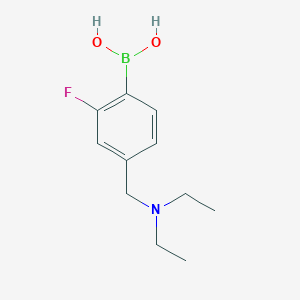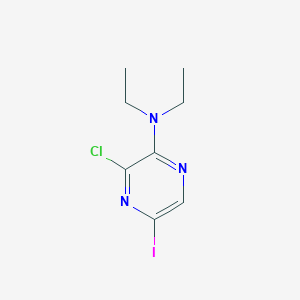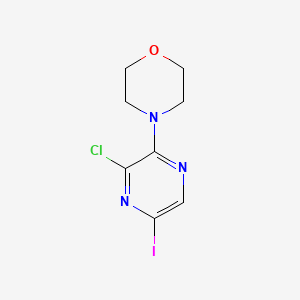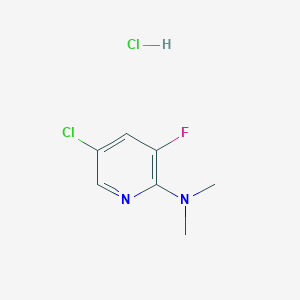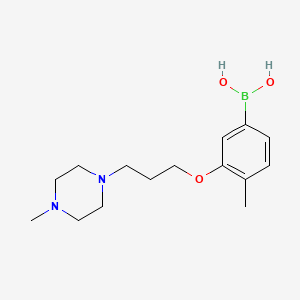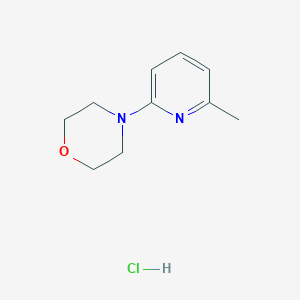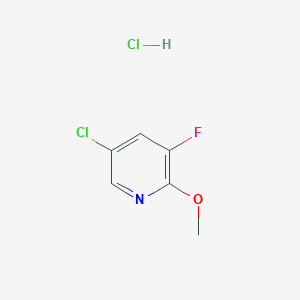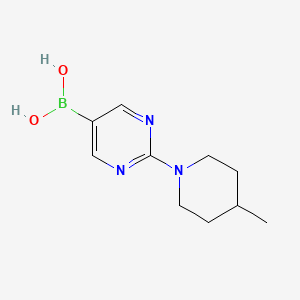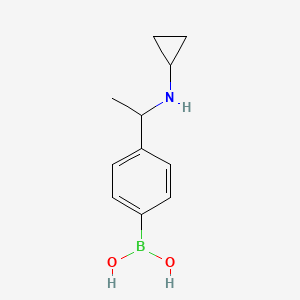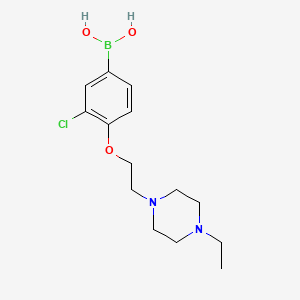
(3-氯-4-(2-(4-乙基哌嗪-1-基)乙氧基)苯基)硼酸
描述
Synthesis Analysis
The synthesis of boronic acids like (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid often involves the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is defined by its molecular formula, C14H22BClN2O3. Unfortunately, the specific details about the arrangement of these atoms and the bonds between them are not available in the search results.Chemical Reactions Analysis
Boronic acids, including (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid, can undergo a variety of chemical reactions . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .科学研究应用
使用氮化硼纳米材料的微波辅助合成
Murugesan 等人 (2017) 的一项研究利用了基于氮化硼纳米材料的固体酸催化剂来合成具有生物活性的乙基哌嗪基-喹啉基稠合吖啶衍生物。该催化剂在微波辐照条件下的合成中显示出高效且可重复使用的性能,表明在药物化学和药物开发过程中具有潜在应用 (Murugesan, Gengan, Moodley, & Gericke, 2017)。
新型硼酸类抗癌分子的开发
Zagade 等人 (2020) 的研究重点是具有抗癌活性的新型硼酸类分子。该研究涉及筛选该分子对各种细胞系的作用,并将其活性与标准药物多柔比星进行比较。该分子在低浓度下表现出有希望的活性,表明其作为进一步药物开发候选物的潜力 (Zagade, Shard, Shinde, Sahu, & Sengupta, 2020)。
荧光猝灭研究
Geethanjali 等人 (2015) 的一项研究调查了苯胺在醇中对硼酸衍生物的荧光猝灭。该研究提供了对硼酸和苯胺之间相互作用的见解,这可能对传感技术和涉及硼酸的分子相互作用的研究产生影响 (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015)。
作用机制
Target of Action
Boronic acids are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might be used to form carbon-carbon bonds in organic synthesis.
Mode of Action
The (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid, as a boronic acid, likely participates in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid may participate, is a key biochemical pathway in synthetic chemistry . The reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Pharmacokinetics
As a boronic acid, it is likely to have good stability and reactivity, which are important factors affecting its bioavailability in suzuki–miyaura cross-coupling reactions .
Result of Action
The result of the action of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is the formation of carbon-carbon bonds in the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are generally mild and tolerant of various functional groups . The stability of the boronic acid can also be influenced by factors such as temperature and pH .
属性
IUPAC Name |
[3-chloro-4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BClN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGHQYCAWVSYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)

